chemical structure and properties of 4-methyloctan-4-olide isomers
chemical structure and properties of 4-methyloctan-4-olide isomers
An In-depth Technical Guide to the Chemical Structure and Properties of 4-Methyloctan-4-olide Isomers
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 4-methyloctan-4-olide isomers, commonly known as whisky or quercus lactones. As significant contributors to the aroma and flavor profiles of oak-aged spirits and wines, a thorough understanding of their stereochemistry is crucial for researchers, scientists, and professionals in the flavor and fragrance industries, as well as in drug development where chiral recognition is paramount. This document delves into the distinct characteristics of the cis and trans diastereomers, their sensory perception, analytical separation, and natural occurrence.
Introduction: The Significance of 4-Methyloctan-4-olide
4-Methyloctan-4-olide, a γ-lactone, is a pivotal volatile compound responsible for the characteristic coconut, woody, and sweet aromas in oak-aged beverages such as whisky and wine.[1][2] First identified in the 1970s, its sensory impact is profoundly influenced by its stereochemistry.[1][2] The molecule possesses two stereocenters, giving rise to four possible stereoisomers. However, only two diastereomers, cis and trans, are predominantly found in nature, each with specific enantiomers being more abundant.[2][3] The significant difference in the sensory thresholds and aroma profiles of the cis and trans isomers underscores the importance of stereoselective analysis and synthesis in quality control and product development.[1][4]
Chemical Structure and Stereoisomerism
4-Methyloctan-4-olide, with the molecular formula C₉H₁₆O₂, is a five-membered cyclic ester (a γ-lactone).[1] The stereocenters are located at the 4th and 5th positions of the lactone ring. The relative orientation of the methyl group at C4 and the butyl group at C5 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides).
Naturally occurring oak lactones are primarily the (3S,4S)-cis and (3S,4R)-trans isomers.[3] The cis isomer is often the more sensorially impactful of the two.[5]
Caption: 2D representation of cis and trans isomers of 4-methyloctan-4-olide.
Physicochemical and Sensory Properties
The subtle difference in the three-dimensional structure of the cis and trans isomers leads to significant variations in their physical, chemical, and, most notably, sensory properties. The cis isomer is generally considered to have a more potent and desirable aroma profile.[1][5]
| Property | cis-4-Methyloctan-4-olide | trans-4-Methyloctan-4-olide |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol [5] | 156.22 g/mol [6] |
| CAS Number | 39212-23-2 (racemic)[2] | 39638-67-0[2] |
| Boiling Point | 93-94 °C at 5 mm Hg[5] | Not specified |
| Density | 0.952 g/mL at 25 °C[5] | Not specified |
| Sensory Threshold | 0.074 mg/L in red wine[1][4] | 0.32 mg/L in red wine[1][4] |
| Aroma Profile | Woody, earthy, coconut[1] | Celery-like, grassy[1][7] |
| Taste Profile | Woody, coumarinic, coconut, lactonic, creamy, nutty with a toasted nuance at 0.5 ppm[5] | Less intense, contributes to the overall "oaky" character[7] |
Analytical Methodologies for Isomer Separation
The differentiation and quantification of 4-methyloctan-4-olide isomers are critical for quality assessment in the food and beverage industry. Gas chromatography (GC) is the most common analytical technique employed for this purpose, often utilizing chiral columns for the separation of enantiomers.[3][4]
Experimental Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the separation and identification of 4-methyloctan-4-olide isomers in a liquid matrix (e.g., wine or spirits).
1. Sample Preparation (Liquid-Liquid Extraction): a. To 10 mL of the sample, add an internal standard (e.g., a deuterated analogue or a related lactone not present in the sample). b. Extract the sample three times with 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin), is recommended for enantiomeric separation.[3] c. Injector: Splitless mode at 250 °C. d. Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/min, and hold for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. f. MS System: Agilent 5977A or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Mass Range: Scan from m/z 40 to 250. i. Identification: Compare retention times and mass spectra with those of authentic standards of the cis and trans isomers.
Caption: Analytical workflow for the separation of 4-methyloctan-4-olide isomers.
Natural Occurrence and Synthesis
4-Methyloctan-4-olide is naturally present in various species of oak wood, such as American white oak (Quercus alba) and European oak (Quercus robur and Quercus petraea).[1][2] The concentration and the ratio of cis to trans isomers can vary depending on the oak species, with American oak generally having higher concentrations of the cis isomer.[1] These lactones are extracted from the oak barrels into the alcoholic beverage during the aging process.[2]
The synthesis of 4-methyloctan-4-olide can be achieved through various organic synthesis routes. One common method involves the reaction of n-valeraldehyde and a crotonate ester to form a ketonic acid ester, which is then hydrogenated to yield the lactone.[8] Stereoselective synthesis methods are also being developed to produce specific enantiomers for research and industrial applications.[9][10]
Conclusion
The isomers of 4-methyloctan-4-olide are of paramount importance in the flavor and fragrance industry due to their distinct and potent aromas. The significant differences in the sensory properties of the cis and trans isomers necessitate precise analytical methods for their separation and quantification. This guide provides a foundational understanding of the chemical structure, properties, and analysis of these fascinating molecules, offering valuable insights for researchers and industry professionals.
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